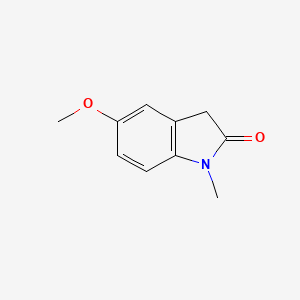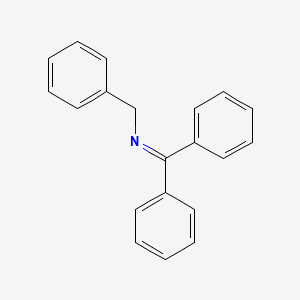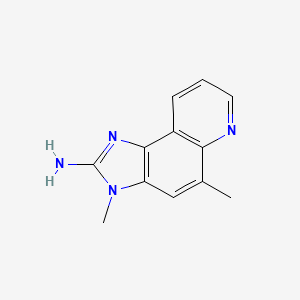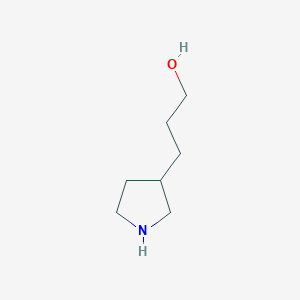
3-(吡咯烷-3-基)丙-1-醇
描述
3-(Pyrrolidin-1-yl)propan-1-ol, also known as 1-Pyrrolidinepropanol, 3-(1-Pyrrolidyl)-1-propanol, or 1-(3-Hydroxypropyl)pyrrolidine, is a chemical compound with the molecular formula C7H15NO . It is a colorless to light yellow clear liquid .
Molecular Structure Analysis
The molecular weight of 3-(Pyrrolidin-1-yl)propan-1-ol is 129.20 . It has 24 bonds in total, including 9 non-H bonds, 3 rotatable bonds, 1 five-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyrrolidine .Physical and Chemical Properties Analysis
3-(Pyrrolidin-1-yl)propan-1-ol is a liquid at 20 degrees Celsius . It has a boiling point of 135 °C/80 mmHg and a flash point of 98 °C . The specific gravity at 20/20 is 0.97 .科学研究应用
有机催化
"3-(吡咯烷-3-基)丙-1-醇"的衍生物已被探索作为不对称迈克尔加成反应的新型手性有机催化剂,表现出良好至高产率和优异的对映选择性。这突出了该化合物在促进立体选择性化学反应中的潜力,这对合成手性药物和其他生物活性分子至关重要 (崔艳芳,2008)。
吡咯烷的合成
该化合物已被用于通过酸介导的环化反应合成吡咯烷,展示了其在形成结构复杂且生物学上重要的分子方面的多功能性 (Isabel P. Kerschgens & K. Gademann,2015)。
手性助剂和选择性标记
另一个应用包括在不对称醛醇反应中用作手性助剂和选择性标记。该衍生物显著影响了反应的立体选择性,突出了其在合成对映体纯化合物的中的重要性 (E. Hedenström, F. Andersson, & M. Hjalmarsson, 2000)。
抗炎剂
对某些衍生物在大鼠肝脏亚细胞级分中的代谢的研究揭示了它们作为抗炎剂的潜力,提供了对它们的药理活性和代谢途径的见解 (李相奎等,2006)。
α_1受体拮抗剂
"3-(吡咯烷-3-基)丙-1-醇"的衍生物也已被合成并评估其α_1受体拮抗活性,表明它们在治疗与α_1受体活性相关的疾病中具有潜在的应用 (J. Hon,2013)。
安全和危害
3-(Pyrrolidin-1-yl)propan-1-ol is considered hazardous. It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
作用机制
Target of Action
It is structurally similar to procyclidine , which is known to act on the Muscarinic acetylcholine receptors M1, M2, and M3 . These receptors play a crucial role in the nervous system, affecting smooth muscle contraction, heart rate, and numerous other physiological functions .
Mode of Action
Based on its structural similarity to procyclidine , it may act by blocking central cholinergic receptors , thus balancing cholinergic and dopaminergic activity in the basal ganglia . This could result in antispasmodic effects on smooth muscle .
Biochemical Pathways
Compounds with a pyrrolidine ring, such as this one, are known to be versatile scaffolds for biologically active compounds . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Based on its structural similarity to procyclidine , it may exert an antispasmodic effect on smooth muscle and potentially produce mydriasis and reduction in salivation .
生化分析
Biochemical Properties
Pyrrolidine compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the compound and the biological context .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
3-pyrrolidin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-5-1-2-7-3-4-8-6-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOZIRLSDPKUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319009 | |
| Record name | 3-Pyrrolidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-51-6 | |
| Record name | 3-Pyrrolidinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

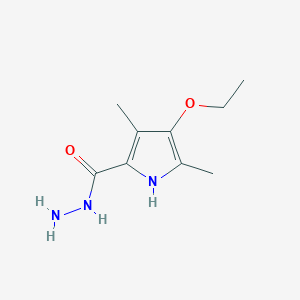
![4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one](/img/structure/B3357939.png)
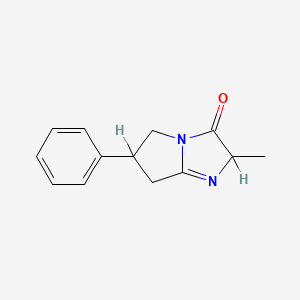
![Pyrido[3,4-e]-1,2,4-triazine](/img/structure/B3357959.png)
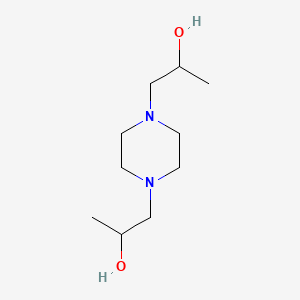
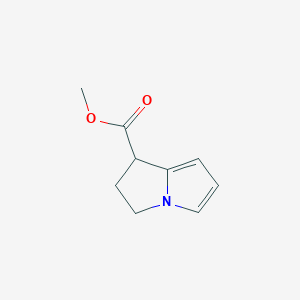

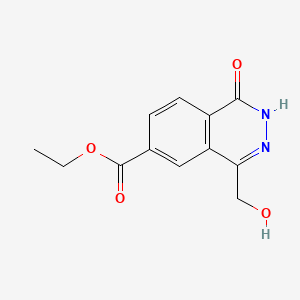
![Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3357986.png)
![2-Butylpyrazolo[1,5-a]pyridine](/img/structure/B3357992.png)
